
ZLc002
概要
説明
ZLc002は、神経型一酸化窒素合成酵素とカルボキシ末端シナプス後密度-95/ディスクラージ/ゾナオクルデンス-1リガンドの相互作用を選択的に阻害する化合物です。この化合物は、炎症性疼痛や化学療法誘発神経障害性疼痛の抑制に有望な結果を示しています。 不安障害や炎症の治療における可能性も研究されています .
準備方法
合成経路と反応条件
ZLc002は、D-バリンメチルエステル塩酸塩とメチルマロニルクロリドの縮合反応によって合成されます。 詳細な合成手順には、N-メチルモルホリンやD-バリンメチルエステル塩酸塩などの試薬の使用が含まれます .
工業生産方法
This compoundの特定の工業生産方法は、文献に広く記載されていませんが、通常は標準的な有機合成技術を用い、大規模生産にスケールアップすることができます。このプロセスは、実験室規模の合成と同じ試薬と条件を使用しますが、大規模で行われる可能性があります。
化学反応の分析
反応の種類
ZLc002は、主にタンパク質間の相互作用、特に神経型一酸化窒素合成酵素とカルボキシ末端シナプス後密度-95/ディスクラージ/ゾナオクルデンス-1リガンドの相互作用を阻害する反応を起こします。 この阻害は、その生物活性にとって重要です .
一般的な試薬と条件
This compoundの合成には、N-メチルモルホリンやD-バリンメチルエステル塩酸塩などの試薬が使用されます。 反応条件には、通常、制御された温度と、縮合反応を促進するための溶媒の使用が含まれます .
生成される主要な生成物
This compoundの合成から生成される主要な生成物は、this compoundそのものであり、これは神経型一酸化窒素合成酵素とカルボキシ末端シナプス後密度-95/ディスクラージ/ゾナオクルデンス-1リガンドの相互作用を選択的に阻害する化合物です .
科学研究への応用
This compoundは、以下を含む、いくつかの科学研究への応用があります。
科学的研究の応用
Pain Management
ZLc002 has shown promise as a therapeutic agent for managing both inflammatory and neuropathic pain:
- Inflammatory Pain : In studies using the formalin test, this compound significantly reduced pain responses, indicating its potential utility in treating inflammatory pain conditions .
- Neuropathic Pain : In models of chemotherapy-induced neuropathy (specifically with paclitaxel), this compound not only alleviated pain symptoms but also enhanced the efficacy of paclitaxel against tumor cells without increasing toxicity .
Cancer Treatment
This compound has demonstrated synergistic effects when combined with chemotherapeutic agents:
- Tumor Cell Viability : In vitro studies revealed that this compound enhanced the cytotoxic effects of paclitaxel on breast (4T1) and ovarian (HeyA8) cancer cell lines. The combination treatment led to a significant reduction in cell viability compared to either agent alone .
- Mechanistic Insights : The compound's ability to inhibit nNOS-NOS1AP interactions may play a role in reducing tumor growth by modulating the tumor microenvironment and enhancing the sensitivity of cancer cells to chemotherapy .
Case Study 1: Chemotherapy-Induced Neuropathic Pain
In a study involving adult male C57BL/6J mice, this compound was administered during chemotherapy treatment. The results indicated a marked reduction in pain behaviors associated with paclitaxel administration, suggesting its potential as an adjunct therapy for managing chemotherapy-related side effects .
Case Study 2: Synergistic Effects with Paclitaxel
In vitro experiments demonstrated that combining this compound with paclitaxel resulted in lower IC50 values for both breast and ovarian cancer cell lines. This indicates that this compound not only enhances the effectiveness of paclitaxel but may also help mitigate some of its side effects, such as neuropathic pain .
作用機序
ZLc002は、神経型一酸化窒素合成酵素とカルボキシ末端シナプス後密度-95/ディスクラージ/ゾナオクルデンス-1リガンドの相互作用を選択的に阻害することにより、その効果を発揮します。この阻害は、痛みや炎症に関与する下流のシグナル伝達経路を阻害します。 この化合物は、培養神経細胞における全長神経型一酸化窒素合成酵素とカルボキシ末端シナプス後密度-95/ディスクラージ/ゾナオクルデンス-1リガンドの相互作用の共免疫沈降を減少させることが示されています .
類似の化合物との比較
類似の化合物
(ラセミ体)-ZLc002: This compoundのラセミ体混合物で、生物活性は似ています.
(S)-ZLc002: This compoundのSエナンチオマーで、神経型一酸化窒素合成酵素の相互作用を選択的に阻害する特性も示しています.
独自性
This compoundは、神経型一酸化窒素合成酵素とカルボキシ末端シナプス後密度-95/ディスクラージ/ゾナオクルデンス-1リガンドの相互作用を選択的に阻害するという点でユニークです。 この特異性は、神経細胞シグナル伝達経路の研究や、痛みや炎症に対する新しい治療薬の開発において、価値のあるツールとなっています .
類似化合物との比較
Similar Compounds
(Rac)-ZLc002: A racemic mixture of ZLc002 with similar biological activity.
Uniqueness
This compound is unique in its selective inhibition of the interaction between neuronal nitric oxide synthase and carboxy-terminal postsynaptic density-95/discs large/zona occludens-1 ligand of neuronal nitric oxide synthase. This specificity makes it a valuable tool for studying neuronal signaling pathways and developing new therapeutic agents for pain and inflammation .
生物活性
ZLc002 is a small-molecule inhibitor that targets the interaction between neuronal nitric oxide synthase (nNOS) and nitric oxide synthase 1 adaptor protein (NOS1AP). This compound has garnered attention for its potential therapeutic applications, particularly in the context of pain management and cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant case studies, research findings, and data tables.
This compound functions primarily by disrupting the protein-protein interaction between nNOS and NOS1AP. This interaction is critical in various physiological processes, including pain signaling and neuroinflammation. The inhibition of this interaction has been shown to have significant effects on inflammatory and neuropathic pain models.
Key Findings:
- In Vitro Studies : this compound was able to reduce co-immunoprecipitation of nNOS and NOS1AP in cultured neurons and HEK293T cells. However, it did not disrupt the binding in a cell-free biochemical assay, suggesting an indirect mode of action in intact cells .
- In Vivo Efficacy : Administration of this compound (4-10 mg/kg) significantly suppressed formalin-evoked inflammatory pain in rat models. It also reduced mechanical and cold allodynia in mice subjected to paclitaxel-induced neuropathic pain .
Efficacy in Pain Models
This compound has been evaluated for its analgesic properties across various models of pain:
Model | Type of Pain | Dosage | Efficacy |
---|---|---|---|
Formalin-induced pain | Inflammatory Pain | 4-10 mg/kg i.p. | Significant suppression observed |
Paclitaxel-induced neuropathic pain | Neuropathic Pain | 4-10 mg/kg i.p. | Reduced allodynia for at least 4 days |
Combination with Paclitaxel | Cancer-related Pain | Not specified | Enhanced tumor cell cytotoxicity |
Synergistic Effects with Chemotherapy
This compound has demonstrated synergistic effects when combined with chemotherapeutic agents like paclitaxel. This combination not only enhances the anti-cancer efficacy but also mitigates the neuropathic side effects commonly associated with chemotherapy.
Case Study: Tumor Cell Viability
In vitro studies showed that this compound, when administered alongside paclitaxel, significantly reduced the viability of breast (4T1) and ovarian (HeyA8) cancer cell lines. The combination therapy resulted in a marked increase in cytotoxicity compared to either agent alone .
Research Insights
Recent studies have provided deeper insights into the biological activity of this compound:
- Neurochemical Markers : this compound treatment led to a reduction in Fos protein-like immunoreactivity in the lumbar spinal dorsal horn, indicating decreased neuronal activation associated with pain .
- Long-term Efficacy : The anti-allodynic effects were sustained over multiple days following administration, highlighting its potential for chronic pain management .
特性
分子式 |
C10H17NO5 |
---|---|
分子量 |
231.25 g/mol |
IUPAC名 |
methyl (2S)-2-[(3-methoxy-3-oxopropanoyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C10H17NO5/c1-6(2)9(10(14)16-4)11-7(12)5-8(13)15-3/h6,9H,5H2,1-4H3,(H,11,12)/t9-/m0/s1 |
InChIキー |
BWPKYDAJBOUZDX-VIFPVBQESA-N |
SMILES |
CC(C)C(C(=O)OC)NC(=O)CC(=O)OC |
異性体SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)CC(=O)OC |
正規SMILES |
CC(C)C(C(=O)OC)NC(=O)CC(=O)OC |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
ZLc002; ZLc-002; ZLc 002 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。